N'-[(3S*,4R*)-1-(4-fluoro-3-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide
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Overview
Description
The synthesis, molecular structure analysis, and chemical properties of complex chemical compounds, including those similar to "N'-[(3S*,4R*)-1-(4-fluoro-3-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide," are critical in advancing fields such as pharmaceuticals and materials science. These compounds often exhibit unique behaviors due to their structural intricacies.
Synthesis Analysis
The synthesis of fluorinated benzamide neuroleptics, closely related to the compound , typically involves multi-step chemical processes. For instance, the use of Diethylaminosulfur Trifluoride (DAST) facilitates efficient synthesis routes for creating fluorinated benzamides with high yields. This method showcases the intricate steps necessary to introduce specific functional groups and achieve desired molecular architectures (Mukherjee, 1990).
Molecular Structure Analysis
The structural analysis of similar compounds often involves determining the conformational stability and how substitutions affect molecular geometry. The crystal structure analysis can reveal the significance of hydrogen bonding and other intermolecular interactions, providing insights into the compound's stability and reactivity (Dey et al., 2021).
Chemical Reactions and Properties
Fluorinated compounds undergo various chemical reactions, including nucleophilic substitution, which is pivotal in radiosynthesis for creating PET tracers. These reactions are essential for introducing radioactive fluorine-18 into molecules, opening avenues for diagnostic applications (Wang et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of aromatic polyamides derived from similar complex molecules, depend significantly on their molecular structure. For example, polyamides synthesized from specific dicarboxylic acids and diamines exhibit good solubility in polar solvents and high thermal stability, attributes important for material science applications (Hsiao & Chu, 1997).
properties
IUPAC Name |
(3S,4R)-3-(dimethylsulfamoylamino)-1-(4-fluoro-3-methoxybenzoyl)-4-propan-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O4S/c1-11(2)13-9-21(10-15(13)19-26(23,24)20(3)4)17(22)12-6-7-14(18)16(8-12)25-5/h6-8,11,13,15,19H,9-10H2,1-5H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLNUWJNQXTSM-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=CC(=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=CC(=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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